molecular formula C4H4ClFN4 B11917589 5-Chloro-6-fluoropyrimidine-2,4-diamine

5-Chloro-6-fluoropyrimidine-2,4-diamine

Cat. No.: B11917589
M. Wt: 162.55 g/mol
InChI Key: JYNPMECCZFODIE-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoropyrimidine-2,4-diamine: is a heterocyclic organic compound with the molecular formula C4H4ClFN4. It is a derivative of pyrimidine, characterized by the presence of chlorine and fluorine atoms at the 5th and 6th positions, respectively, and amino groups at the 2nd and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-fluoropyrimidine-2,4-diamine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions to introduce the amino groups at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-fluoropyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Chloro-6-fluoropyrimidine-2,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways and exerting its biological effects .

Comparison with Similar Compounds

  • 2-Chloro-5-fluoropyrimidine
  • 5-Fluorouracil
  • 6-Chloropyrimidine-2,4-diamine

Comparison: Compared to these similar compounds, 5-Chloro-6-fluoropyrimidine-2,4-diamine exhibits unique properties due to the simultaneous presence of both chlorine and fluorine atoms. This dual substitution enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

Molecular Formula

C4H4ClFN4

Molecular Weight

162.55 g/mol

IUPAC Name

5-chloro-6-fluoropyrimidine-2,4-diamine

InChI

InChI=1S/C4H4ClFN4/c5-1-2(6)9-4(8)10-3(1)7/h(H4,7,8,9,10)

InChI Key

JYNPMECCZFODIE-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1F)N)N)Cl

Origin of Product

United States

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